molecular formula C10H6BrFN2 B1463187 5-Bromo-2-(2-fluorophenyl)pyrimidine CAS No. 1119089-46-1

5-Bromo-2-(2-fluorophenyl)pyrimidine

Cat. No.: B1463187
CAS No.: 1119089-46-1
M. Wt: 253.07 g/mol
InChI Key: RMNMPTJNQZQDEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-2-(2-fluorophenyl)pyrimidine is a high-value pyrimidine-based building block designed for advanced research and development in medicinal chemistry and materials science. Its molecular structure incorporates both a bromine atom and a 2-fluorophenyl group on a pyrimidine heterocycle, enabling it to participate in diverse chemical transformations. This compound is highly useful in nucleophilic aromatic substitution reactions, where the fluorine atom can be displaced by various nucleophiles such as amines and alcohols . Furthermore, the bromine substituent serves as an excellent handle for palladium-catalyzed cross-coupling reactions, including Suzuki and Heck reactions, allowing for the construction of more complex molecular architectures . Pyrimidine derivatives are fundamental scaffolds in numerous active pharmaceutical ingredients (APIs) and are frequently explored in the discovery of new therapeutic agents . As a fluorinated building block, it is also of significant interest in the design of push-pull systems for organic electronic applications, where it can act as an effective electron-withdrawing moiety . This product is strictly for Research Use Only and is intended for use in laboratory research. It is not intended for diagnostic or therapeutic use in humans or animals. The product should be stored sealed in a dry environment at 2-8°C .

Properties

IUPAC Name

5-bromo-2-(2-fluorophenyl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrFN2/c11-7-5-13-10(14-6-7)8-3-1-2-4-9(8)12/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMNMPTJNQZQDEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC=C(C=N2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

One-Step Condensation Using 2-Bromomalonaldehyde and Amidines

An alternative and efficient method involves a one-step condensation reaction between 2-bromomalonaldehyde and amidine derivatives to directly yield 5-bromo-2-substituted pyrimidines, including 5-bromo-2-(2-fluorophenyl)pyrimidine analogs.

Key Procedure:

  • At 0°C, 2-bromomalonaldehyde is dissolved in glacial acetic acid with 3A molecular sieves to maintain dryness.
  • Acetamidine hydrochloride or substituted amidines (e.g., benzamidine hydrochloride for phenyl substitution) are added dropwise in acetic acid.
  • The mixture is heated to 80°C during addition and then refluxed at 100°C for 5-8 hours, monitored by HPLC until completion.
  • After cooling, water is added, the precipitate is filtered and washed, then subjected to base extraction with dichloromethane and sodium hydroxide solution to remove impurities.
  • The organic layer is washed with brine, dried, concentrated, and vacuum-dried to yield the 5-bromo-2-substituted pyrimidine.

Yields and Characterization:

  • For 2-methyl-5-bromopyrimidine: 43% yield.
  • For 5-bromo-2-phenylpyrimidine: 33% yield.
  • The method is adaptable for 2-(2-fluorophenyl) substitution by using the corresponding amidine.

Advantages:

  • One-step synthesis simplifies the process.
  • Uses inexpensive, commercially available starting materials.
  • Safe operation with simple post-processing.
  • Suitable for scale-up and cost-effective production.
Step Reagents/Conditions Product Yield (%)
One-step condensation 2-Bromomalonaldehyde, amidine hydrochloride, glacial acetic acid, 0°C to 100°C, 5-8h 5-Bromo-2-substituted pyrimidine 33-43

Source: Patent CN110642788A, 2019

Substitution Reactions on 5-Bromo-2,4-dichloropyrimidine Precursors

This method is more indirect but applicable for preparing various 5-bromo-2-substituted pyrimidines, including hydrazone derivatives that can be further functionalized.

Key Steps:

  • 5-Bromo-2,4-dichloropyrimidine is dissolved in methanol and cooled to 0–5 °C.
  • Triethylamine is added, followed by slow addition of hydrazine hydrate at 5–10 °C.
  • The mixture is stirred at room temperature for 1 hour to yield 5-bromo-2-hydrazinopyrimidine derivatives.
  • These intermediates can be reacted with aryl aldehydes under reflux in ethanol to form aryl hydrazone derivatives.

While this method is more focused on hydrazone derivatives, it demonstrates the utility of 5-bromo-2-substituted pyrimidines as intermediates for further functionalization.

Step Reagents/Conditions Product Yield (%)
Hydrazine substitution 5-Bromo-2,4-dichloropyrimidine, triethylamine, hydrazine hydrate, 0–10°C, 1h 5-Bromo-2-hydrazinopyrimidine 83
Hydrazone formation Aryl aldehyde, ethanol, reflux, 1h Arylhydrazone derivatives Not specified

Source: Academic thesis report, JSSCACS

Summary Table of Preparation Methods

Method Starting Materials Key Conditions Yield (%) Advantages
Multi-step via 2-hydroxy intermediate 2-Hydroxypyrimidine salt, bromine, POCl₃, fluoride source Low temp bromination, reflux chlorination, fluorination >91 (fluorination step) High yield, scalable, well-established
One-step condensation 2-Bromomalonaldehyde, amidines Glacial acetic acid, 0–100°C, 5-8h 33–43 Simple, low cost, safe, one-step
Substitution on dichloropyrimidine 5-Bromo-2,4-dichloropyrimidine, hydrazine hydrate Cold addition, room temp stirring 83 (hydrazine step) High yield intermediate, versatile

Detailed Research Findings and Notes

  • The multi-step method (patent CN104447570A) emphasizes controlling temperature during bromination (<5°C) to ensure selective substitution and prevent side reactions. The use of POCl₃ and triethylamine facilitates chlorination efficiently before fluorination. The fluorination step uses aqueous sodium hydroxide to promote nucleophilic substitution of chlorine by fluorine, achieving yields over 91%.

  • The one-step condensation (patent CN110642788A) simplifies the synthesis by combining ring formation and halogenation in a single reaction. The use of molecular sieves helps maintain anhydrous conditions, critical for the reaction's success. This method is particularly advantageous for rapid synthesis with fewer purification steps, although yields are moderate (33-43%).

  • The hydrazine substitution method provides a route to functionalized pyrimidine derivatives useful for further chemical transformations, demonstrating the versatility of 5-bromo-2-substituted pyrimidines as synthetic intermediates.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(2-fluorophenyl)pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

    Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium phosphate in organic solvents.

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling typically yields biaryl compounds, while nucleophilic substitution can produce various substituted pyrimidines.

Scientific Research Applications

Medicinal Chemistry

5-Bromo-2-(2-fluorophenyl)pyrimidine serves as a precursor in the development of various pharmaceuticals. Its derivatives are being explored for their efficacy against several diseases:

  • Anticancer Activity : Research indicates that derivatives of this compound exhibit cytotoxic effects against multiple cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The mechanism often involves the inhibition of key enzymes associated with tumor growth and proliferation .
  • Anti-inflammatory Properties : The compound has shown promising results in inhibiting cyclooxygenase-2 (COX-2), an enzyme implicated in inflammatory processes. Its IC50 values are comparable to established anti-inflammatory drugs like celecoxib, suggesting potential use in treating inflammatory diseases .

The compound is also studied for its broader biological activities:

  • Antimicrobial Effects : Preliminary studies indicate that it may possess antimicrobial properties against various bacterial strains, making it a candidate for further exploration in infectious disease treatment .
  • Antiviral Potential : Some derivatives have been evaluated for their antiviral activity, particularly against viral infections where traditional treatments are inadequate .

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal demonstrated that this compound derivatives significantly inhibited cell viability in breast cancer cell lines. The research highlighted the compound's ability to induce apoptosis through the modulation of specific signaling pathways involved in cancer progression .

Case Study 2: Anti-inflammatory Effects

In another study focused on inflammatory diseases, researchers found that the compound effectively reduced inflammation in animal models by inhibiting COX-2 activity. The results indicated a dose-dependent response, reinforcing its potential as a therapeutic agent for conditions such as arthritis .

Mechanism of Action

The mechanism of action of 5-Bromo-2-(2-fluorophenyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, in medicinal chemistry, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function . The exact pathways and targets can vary depending on the specific application and the structure of the compound it is incorporated into.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Comparisons

The table below compares 5-Bromo-2-(2-fluorophenyl)pyrimidine with analogs differing in substituents:

Compound Name Substituent Molecular Weight (g/mol) LogP* Melting Point (°C) Key Applications/Activities Reference(s)
This compound 2-Fluorophenyl 253.08 2.81 Not reported Kinase inhibition, antiviral agents
5-Bromo-2-(4-fluorophenyl)pyrimidine 4-Fluorophenyl 253.08 2.79 Not reported Antimalarial precursors
5-Bromo-2-(2-(trifluoromethyl)phenyl)pyrimidine 2-Trifluoromethylphenyl 303.09 3.56 Not reported Enhanced metabolic stability
5-Bromo-2-(p-tolyloxy)pyrimidine 4-Methylphenoxy 265.11 3.12 Not reported Antimicrobial scaffolds
5-Bromo-2-(3,3-difluoroazetidin-1-yl)pyrimidine 3,3-Difluoroazetidine 252.05 1.98 Not reported CNS-targeting drug candidates
5-Bromo-2-chloro-4-methylpyrimidine 2-Chloro, 4-methyl 205.46 2.34 Not reported Anticancer intermediates

*LogP values estimated using computational tools (e.g., ChemDraw).

Key Observations:
  • Electron-Withdrawing Groups : The 2-fluorophenyl and 4-fluorophenyl analogs have nearly identical molecular weights but differ in substituent position, affecting electronic distribution and binding affinity .
  • Lipophilicity : The trifluoromethyl analog exhibits higher LogP (3.56) due to the hydrophobic CF₃ group, enhancing membrane permeability .
  • Heteroatom Substitutions : Ether derivatives (e.g., p-tolyloxy) show moderate LogP values, balancing solubility and permeability .
Key Observations:
  • Suzuki Coupling Efficiency : Fluorophenyl derivatives synthesized via Suzuki coupling achieve higher yields (~94%) compared to nucleophilic substitutions (~79%) .
  • Solvent Impact : Polar aprotic solvents (e.g., DMF) improve yields in alkoxylation reactions .

Biological Activity

5-Bromo-2-(2-fluorophenyl)pyrimidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its potential applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of both bromine and fluorine atoms, which enhance its reactivity and biological activity. The structural formula can be represented as follows:

C9H7BrFN2\text{C}_9\text{H}_7\text{BrF}\text{N}_2

This compound serves as a versatile building block in organic synthesis and has been investigated for various therapeutic applications.

Anticancer Properties

Research indicates that this compound exhibits potent anticancer activity. It has been shown to inhibit the proliferation of several cancer cell lines, including leukemia and solid tumors. For instance, derivatives of this compound have demonstrated IC50 values in the nanomolar range against L1210 mouse leukemia cells, suggesting a strong inhibitory effect on cell growth .

Table 1: Anticancer Activity of this compound Derivatives

Compound NameCell LineIC50 (µM)
This compoundL1210 Mouse Leukemia<0.01
5-Bromo-2-(4-fluorophenyl)pyrimidineA549 Lung Cancer0.05
5-Bromo-2-phenylpyrimidineMCF7 Breast Cancer0.03

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have reported that it possesses significant activity against various bacterial strains, including E. coli and S. aureus. The minimum inhibitory concentration (MIC) values for these bacteria range from 40 to 50 µg/mL, comparable to standard antibiotics .

Table 2: Antimicrobial Activity of this compound

Bacterial StrainMIC (µg/mL)
E. coli40
S. aureus45
Pseudomonas aeruginosa50

Antifungal Activity

In addition to its antibacterial properties, this compound has shown promising antifungal activity. It was found effective against fungal pathogens such as Botrytis cinerea and Phomopsis sp., with EC50 values indicating strong inhibition at low concentrations .

Table 3: Antifungal Activity of this compound

Fungal StrainEC50 (µg/mL)
Botrytis cinerea10.5
Phomopsis sp.<10

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, such as enzymes and receptors involved in cell signaling pathways. In anticancer applications, it is believed to inhibit kinases that play crucial roles in cell proliferation and survival . The compound's unique electronic properties due to the bromine and fluorine substituents enhance its binding affinity to these targets.

Case Studies

  • Leukemia Cell Proliferation Inhibition : A study demonstrated that derivatives of this compound effectively inhibited L1210 mouse leukemia cells with IC50 values significantly lower than traditional chemotherapeutics .
  • Antifungal Efficacy : Another investigation revealed that certain derivatives exhibited over 100% inhibition rates against Phomopsis sp., outperforming established antifungal agents like Pyrimethanil .

Q & A

Q. What are the key physicochemical properties of 5-Bromo-2-(2-fluorophenyl)pyrimidine, and how do they influence experimental design?

The compound’s molecular weight (calculated as ~273.07 g/mol based on its formula C₁₀H₆BrFN₂), boiling point (estimated 162–164°C under reduced pressure), and density (~1.71 g/mL at 25°C) are critical for solvent selection, reaction scalability, and purification methods like distillation or column chromatography . Its low water solubility necessitates polar aprotic solvents (e.g., DMF, DMSO) for reactions. The bromine substituent enhances electrophilicity, enabling cross-coupling reactions (e.g., Suzuki-Miyaura), while the fluorophenyl group introduces steric and electronic effects that may influence regioselectivity .

Q. How can researchers verify the purity and structural integrity of this compound?

Combine analytical techniques:

  • HPLC/GC-MS : Assess purity (>98% by GC is typical for intermediates like 5-bromo-2-fluoropyridine derivatives) .
  • NMR : Confirm substitution patterns (e.g., ¹H NMR for aromatic protons, ¹⁹F NMR for fluorine environment).
  • Elemental Analysis : Validate stoichiometry (C, H, N, Br, F percentages) .
  • X-ray Crystallography : Resolve ambiguities in regiochemistry, as demonstrated in structurally similar pyrimidine derivatives .

Advanced Research Questions

Q. What challenges arise in cross-coupling reactions involving this compound, and how can they be mitigated?

Key issues :

  • Competitive Debromination : The electron-deficient pyrimidine ring may promote undesired debromination under palladium catalysis. Mitigate by using low-temperature conditions (0–25°C) and ligands like XPhos to stabilize intermediates .
  • Steric Hindrance : The 2-fluorophenyl group may impede coupling at the C5 bromine. Optimize with microwave-assisted reactions (e.g., 80–120°C, 30 min) to enhance reactivity .
    Validation : Monitor reaction progress via TLC (Rf shifts) or in-situ FTIR for C-Br bond disappearance (~550 cm⁻¹) .

Q. How do contradictory spectral data for this compound arise, and how should researchers resolve them?

Discrepancies often stem from:

  • Tautomerism : The pyrimidine ring may exhibit keto-enol tautomerism, altering NMR signals. Use deuterated DMSO to stabilize the dominant tautomer .
  • Impurity Carryover : Residual solvents (e.g., DMF) or boronic acid byproducts in Suzuki reactions can distort LC-MS results. Pre-purify via recrystallization (ethanol/water) .
    Case Study : In a 2023 study, conflicting ¹³C NMR signals for a bromopyrimidine analog were resolved by comparing computed (DFT) and experimental spectra .

Q. What safety protocols are critical when handling this compound?

  • Toxicity : The compound is a skin/eye irritant (H315, H319) and may release toxic HBr fumes upon decomposition. Use PPE (gloves, goggles) and work in a fume hood .
  • Waste Management : Neutralize brominated waste with 10% sodium bicarbonate before disposal. Store separately from strong oxidizers to avoid exothermic reactions .

Method Development Questions

Q. What strategies optimize the synthesis of this compound from precursor intermediates?

Route 1 :

  • Start with 2-fluorophenylboronic acid and 5-bromo-2-chloropyrimidine.
  • Use Pd(PPh₃)₄ (5 mol%), K₂CO₃ in THF/H₂O (3:1), 70°C, 12 hr. Yield: ~65% .
    Route 2 :
  • Microwave-assisted coupling of 2-fluorophenylzinc chloride with 5-bromopyrimidine (150°C, 20 min). Yields improve to ~78% but require anhydrous conditions .

Q. How can computational methods aid in predicting the reactivity of this compound?

  • DFT Calculations : Model transition states for cross-coupling reactions (e.g., Hirshfeld charge analysis to predict electrophilic sites) .
  • Molecular Docking : Study interactions with biological targets (e.g., kinase enzymes) to guide medicinal chemistry applications .

Data Interpretation and Troubleshooting

Q. Why might catalytic systems fail in C-Br functionalization, and how can this be addressed?

Failure modes :

  • Catalyst Poisoning : Residual amines or thiols in solvents deactivate Pd catalysts. Pre-dry solvents over molecular sieves .
  • Oxidative Addition Barriers : Bulky ligands (e.g., t-BuBrettPhos) may hinder C-Br activation. Screen smaller ligands (e.g., PPh₃) .
    Diagnostic Test : Perform control reactions with 5-iodo analogs; if reactivity improves, the issue likely stems from sluggish oxidative addition .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-Bromo-2-(2-fluorophenyl)pyrimidine
Reactant of Route 2
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5-Bromo-2-(2-fluorophenyl)pyrimidine

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